molecular formula C7H11LiO3 B2927586 Lithium;2-(oxetan-3-yl)butanoate CAS No. 2413885-30-8

Lithium;2-(oxetan-3-yl)butanoate

Cat. No.: B2927586
CAS No.: 2413885-30-8
M. Wt: 150.1
InChI Key: FUNIOTVRTIYHSC-UHFFFAOYSA-N
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Description

Lithium;2-(oxetan-3-yl)butanoate is a chemical compound with the molecular formula C₇H₁₂O₃Li It is a lithium salt of 2-(oxetan-3-yl)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(oxetan-3-yl)butanoate typically involves the reaction of 2-(oxetan-3-yl)butanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(oxetan-3-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction may produce oxetane alcohols.

Scientific Research Applications

Lithium;2-(oxetan-3-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of lithium;2-(oxetan-3-yl)butanoate involves its interaction with various molecular targets. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;2-(oxetan-3-yl)propanoate
  • Lithium;2-(oxetan-3-yl)pentanoate
  • Lithium;2-(oxetan-3-yl)hexanoate

Uniqueness

Lithium;2-(oxetan-3-yl)butanoate is unique due to its specific chain length and the presence of the oxetane ring. This structure imparts distinct physicochemical properties, such as stability and reactivity, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

lithium;2-(oxetan-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCMYJGZAKRPJI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(C1COC1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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